2-Isopropoxy-N-(2-phenoxyethyl)aniline CAS registry number
2-Isopropoxy-N-(2-phenoxyethyl)aniline CAS registry number
An In-Depth Technical Guide to 2-Isopropoxy-N-(2-phenoxyethyl)aniline
Disclaimer: As of the latest database searches, a specific CAS Registry Number for 2-Isopropoxy-N-(2-phenoxyethyl)aniline has not been assigned. This indicates that the compound is not cataloged as a commercially available or extensively studied substance. This guide, therefore, is a scientifically rigorous projection based on established principles of organic synthesis, analytical chemistry, and the known properties of its constituent chemical moieties. It is intended for researchers, scientists, and drug development professionals.
Introduction and Rationale
2-Isopropoxy-N-(2-phenoxyethyl)aniline is a novel N-substituted aniline derivative that combines three key structural motifs: a 2-isopropoxyaniline core, an ethyl bridge, and a terminal phenoxy group. The phenoxyethylamine scaffold is recognized as a privileged structure in drug design, appearing in various bioactive compounds.[1] Derivatives have been explored as dopaminergic agents, α₁D-adrenoceptor antagonists, and β-adrenoceptor antagonists.[1][2] The aniline moiety itself is a cornerstone in the synthesis of numerous pharmaceuticals, dyes, and polymers.[3][4]
The introduction of an isopropoxy group at the ortho position of the aniline ring is expected to modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and receptor-binding orientation. Electron-donating substituents, like isopropoxy, are known to influence the pKa and conformation of the aniline amino group, which can have significant implications for its biological activity and metabolic fate.[5][6][7] This guide provides a comprehensive technical overview of the projected synthesis, characterization, and potential applications of this compound, grounded in established chemical literature.
Projected Physicochemical and Spectroscopic Properties
The properties of 2-Isopropoxy-N-(2-phenoxyethyl)aniline can be predicted based on its structure and data from analogous compounds like N-(2-phenoxyethyl)aniline (CAS 622-18-4)[8] and 2-isopropoxyaniline (CAS 29026-74-2).[9]
| Property | Predicted Value | Rationale and References |
| Molecular Formula | C₁₇H₂₁NO₂ | Sum of atomic constituents. |
| Molecular Weight | 271.35 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow viscous liquid or low-melting solid | Typical for N-substituted anilines.[3] |
| Boiling Point | > 300 °C (at 760 mmHg) | Extrapolated from similar structures. |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, DMSO); Insoluble in water | Expected for a moderately lipophilic organic molecule. |
| pKa (of the amine) | ~4.0 - 5.0 | The isopropoxy group is electron-donating, which slightly increases the basicity compared to aniline (pKa ~4.6).[5][7] |
Table 1: Predicted Physicochemical Properties
| Technique | Expected Data |
| ¹H NMR | Signals expected for aromatic protons on both rings, a singlet for the N-H proton, multiplets for the -CH₂-CH₂- bridge, a septet and doublet for the isopropoxy group. |
| ¹³C NMR | Aromatic carbons, aliphatic carbons of the ethyl bridge and isopropoxy group. |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z 271, with characteristic fragmentation patterns. |
| FT-IR (cm⁻¹) | N-H stretching (~3400), C-H aromatic (~3050), C-H aliphatic (~2970), C=C aromatic (~1600, 1500), C-O-C ether stretching (~1240). |
Table 2: Predicted Spectroscopic Data for Structural Confirmation
Synthesis and Mechanistic Insights
The most direct and reliable method for synthesizing 2-Isopropoxy-N-(2-phenoxyethyl)aniline is through the N-alkylation of 2-isopropoxyaniline with a suitable 2-phenoxyethyl electrophile. This approach offers good control and generally high yields.
Synthetic Pathway: Nucleophilic Substitution
This synthesis involves the reaction of 2-isopropoxyaniline with 2-phenoxyethyl bromide in the presence of a non-nucleophilic base. The base deprotonates the aniline nitrogen, increasing its nucleophilicity to attack the electrophilic carbon of the 2-phenoxyethyl bromide, displacing the bromide leaving group.
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Synthetic workflow for 2-Isopropoxy-N-(2-phenoxyethyl)aniline.
Experimental Protocol: N-Alkylation with an Alkyl Halide
This protocol is adapted from established procedures for the N-phenoxyethylation of anilines.[10]
Materials:
-
2-Isopropoxyaniline (1.0 eq)
-
2-Phenoxyethyl bromide (1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-isopropoxyaniline (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMSO to the flask to achieve a concentration of approximately 0.5 M with respect to the aniline.
-
Reagent Addition: Begin stirring the suspension. Add 2-phenoxyethyl bromide (1.2 eq) to the mixture at room temperature.
-
Reaction: Heat the reaction mixture to 90 °C and maintain stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] The reaction is typically complete within 6-12 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure 2-Isopropoxy-N-(2-phenoxyethyl)aniline.
Causality and Experimental Choices:
-
Excess Aniline Avoidance: Using a slight excess of the alkylating agent (2-phenoxyethyl bromide) helps to drive the reaction to completion and minimize unreacted starting aniline. In some preparations, an excess of the aniline is used to prevent di-alkylation.[10]
-
Base and Solvent: Anhydrous potassium carbonate is a suitable non-nucleophilic base to neutralize the HBr byproduct without competing in the reaction.[10] DMSO is an excellent polar aprotic solvent for Sₙ2 reactions, effectively solvating the potassium cation and leaving the carbonate anion more reactive.[10]
-
Temperature: Heating to 90 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions like elimination.[10]
Potential Applications in Drug Development
The structural components of 2-Isopropoxy-N-(2-phenoxyethyl)aniline suggest potential utility in several areas of medicinal chemistry. The phenoxyethylamine scaffold is a known pharmacophore that interacts with various receptors and transporters.[1][2]
Potential Therapeutic Areas:
-
Neuropsychiatric Disorders: Substituted phenethylamines are known to interact with monoamine transporters, including the dopamine transporter (DAT).[12] This compound could be investigated as a modulator of dopaminergic neurotransmission for potential applications in disorders like ADHD or depression.
-
Cardiovascular Disease: The phenoxyethylamine moiety is present in β-adrenoceptor antagonists (beta-blockers), which are widely used to manage hypertension and other cardiovascular conditions.[1]
-
Antimicrobial and Antioxidant Agents: Amide derivatives of phenethylamine have demonstrated antimicrobial and antioxidant properties, suggesting that this aniline analogue could be a lead structure for developing new anti-infective or cytoprotective agents.[13]
// Nodes Compound [label="2-Isopropoxy-N-\n(2-phenoxyethyl)aniline", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="G-Protein Coupled Receptor\n(e.g., Adrenoceptor)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-Protein Activation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Effector [label="Effector Enzyme\n(e.g., Adenylyl Cyclase)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Second_Messenger [label="Second Messenger\n(e.g., cAMP)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Cellular Response", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Compound -> Receptor [label="Antagonist Binding"]; Receptor -> G_Protein [label="Blocks Activation"]; G_Protein -> Effector [style=dashed]; Effector -> Second_Messenger [style=dashed]; Second_Messenger -> Response [style=dashed]; }
Hypothetical interaction as a GPCR antagonist.
Safety, Handling, and Metabolism
Hazard Assessment: As a derivative of aniline, this compound should be handled with extreme caution. Primary aromatic amines are a class of compounds with known toxicity.[14]
-
Toxicity: Aniline and its derivatives are toxic if inhaled, ingested, or absorbed through the skin.[15][16][17] They can cause methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[16]
-
Carcinogenicity: Aniline is classified as a suspected carcinogen.[16][17]
-
Irritation: The compound is expected to be a skin and eye irritant.[1][16]
Handling Precautions:
-
Always handle this compound in a certified chemical fume hood.[15]
-
Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a full-length lab coat.[15]
-
Avoid inhalation of vapors and direct contact with skin and eyes.
-
Ensure an eyewash station and safety shower are readily accessible.[15]
Metabolism: The metabolism of substituted anilines can be complex. Potential metabolic pathways include N-acetylation, ring hydroxylation, and conjugation.[18] The isopropoxy group may undergo O-dealkylation. The presence and position of substituents significantly influence the metabolic profile.[18]
Conclusion
While 2-Isopropoxy-N-(2-phenoxyethyl)aniline is not a cataloged compound, its synthesis is readily achievable through established N-alkylation methodologies. Its structure combines the privileged phenoxyethylamine scaffold with a substituted aniline, making it a compound of interest for medicinal chemistry and drug discovery. The predictive analysis of its properties, coupled with a robust synthetic protocol, provides a solid foundation for researchers to synthesize and investigate this novel molecule for potential therapeutic applications. All work with this and related compounds must be conducted with strict adherence to safety protocols due to the inherent hazards of the aniline chemical class.
References
-
A Simple Method for N-Phenoxyethylation of Anilines. (2000). MDPI. Available at: [Link]
-
Phenoxyethylamine. Grokipedia. Available at: [Link]
-
Structure±metabolism relationships of substituted anilines: prediction of N-acetylation and N-oxanilic acid formation using computational chemistry. (n.d.). Taylor & Francis Online. Available at: [Link]
-
[Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives]. (n.d.). PubMed. Available at: [Link]
-
Substituent Effects on the Physical Properties and pKa of Aniline. (2000). AFIT Scholar. Available at: [Link]
- Synthesis method of 2,4-dichloro-5-isopropoxy aniline. (n.d.). Google Patents.
-
Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Available at: [Link]
-
Substituent effects on the physical properties and pKa of aniline. (n.d.). Semantic Scholar. Available at: [Link]
-
N-(2-Phenoxyethyl)aniline. (n.d.). PubChem. Available at: [Link]
-
Substituent effects on the physical properties and pKa of aniline. (2000). ResearchGate. Available at: [Link]
-
Exploring the Properties and Applications of Aniline and N-Methylaniline. (2024). Yufeng. Available at: [Link]
-
Toxicological and Environmental Aspects of Anilines. (n.d.). ResearchGate. Available at: [Link]
-
Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. (n.d.). PMC. Available at: [Link]
-
Reductive amination of tertiary anilines and aldehydes. (2013). PubMed. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. Available at: [Link]
-
Synthesis of N-substituted anilines via Smiles rearrangement. (n.d.). Der Pharma Chemica. Available at: [Link]
-
Aniline. (n.d.). Tufts University. Available at: [Link]
-
Reductive amination. (n.d.). Wikipedia. Available at: [Link]
-
Direct synthesis of anilines and nitrosobenzenes from phenols. (2016). eScholarship.org. Available at: [Link]
-
Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Available at: [Link]
-
Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. (n.d.). Royal Society of Chemistry. Available at: [Link]
-
One-pot reductive amination of araldehydes by aniline using borohydride with CeCl₃·7H₂O as catalyst. (2025). ResearchGate. Available at: [Link]
-
Phenethylamide derivatives: Synthesis and evaluation of antimicrobial and antioxidant activity. (n.d.). Der Pharma Chemica. Available at: [Link]
-
2-Isopropoxyaniline. (n.d.). AMERICAN ELEMENTS. Available at: [Link]
-
Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinoline derivatives. (2024). ScienceDirect. Available at: [Link]
-
Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates. (2021). PMC. Available at: [Link]
-
Isopropoxyaniline. (2024). ChemBK. Available at: [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. [Noradrenaline-antagonistic effects of some phenylethylamine and phenoxyethylamine derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Exploring the Properties and Applications of Aniline and N-Methylaniline [yufenggp.com]
- 4. researchgate.net [researchgate.net]
- 5. afit.edu [afit.edu]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. N-(2-Phenoxyethyl)aniline | C14H15NO | CID 220426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. americanelements.com [americanelements.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. ipo.rutgers.edu [ipo.rutgers.edu]
- 16. nj.gov [nj.gov]
- 17. fishersci.com [fishersci.com]
- 18. tandfonline.com [tandfonline.com]
